2-(Bromomethyl)-4-methylpyrimidine
Description
2-(Bromomethyl)-4-methylpyrimidine is a brominated heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at position 4 and a bromomethyl group at position 2. This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which facilitates alkylation and cross-coupling reactions. Its structural characteristics make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(bromomethyl)-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5-2-3-8-6(4-7)9-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCOGNXXWZETSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Bromomethyl)-4-methylpyrimidine involves the bromination of 4-methylpyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
In industrial settings, the preparation of 2-(Bromomethyl)-4-methylpyrimidine may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methylpyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of 4-methylpyrimidine.
Oxidation: The major product is 2-(bromomethyl)-4-carboxypyrimidine.
Reduction: The major product is 2-(bromomethyl)-4-methyl-1,2,3,4-tetrahydropyrimidine.
Scientific Research Applications
2-(Bromomethyl)-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methylpyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modulation of receptor functions. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Bromination Position and Yield Challenges
Attempts to brominate 4-methylpyrimidine derivatives often face regioselectivity issues. For instance, bromination of 4-methylpyrimidine predominantly yields 5-bromo-4-methylpyrimidine instead of the desired 4-(bromomethyl)pyrimidine due to preferential substitution at the 5-position . This contrasts with 2-(bromomethyl)-4-methylpyrimidine , where the bromomethyl group is introduced via alternative pathways, such as alkylation or direct substitution under controlled conditions.
Structural and Spectroscopic Properties
Substituent Effects on NMR Shifts
The methylene group in 2-(bromomethyl)-4-methylpyrimidine exhibits distinct NMR characteristics. For example, in a metabolite study, the methylene protons of a 4-methylpyrimidine moiety showed an upfield shift from δ2.51 to δ2.27 upon structural modification, highlighting the sensitivity of NMR signals to substituent electronic effects .
Crystal Packing and Hydrogen Bonding
Pyrimidine derivatives such as 5-bromo-2-chloropyrimidin-4-amine () form planar rings with intermolecular N–H···N hydrogen bonds, creating 2D supramolecular networks. In contrast, 2-(bromomethyl)-4-methylpyrimidine lacks hydrogen-bonding donors, which may reduce its crystalline stability compared to amine-substituted analogs .
Functional Group Comparisons
Bromomethyl vs. Methoxy Substitutents
Replacing the methyl group in 2-(bromomethyl)-4-methylpyrimidine with a methoxy group (e.g., 2-(bromomethyl)-4-methoxypyrimidine, CAS 1245643-06-4) alters reactivity and safety profiles.
Heterocycle Variations
- Pyridine vs. Pyrimidine : Bromomethyl-substituted pyridines (e.g., 2-(bromomethyl)pyridine hydrobromide ) exhibit higher electrophilicity due to the pyridine ring’s lower electron density compared to pyrimidines, making them more reactive in nucleophilic substitutions .
- Pyrazole Derivatives : Bromomethyl-substituted pyrazolones (e.g., 4-bromo-5-(bromomethyl)-1-methylpyrazol-3-one ) demonstrate distinct reactivity in cyclization reactions, attributed to the pyrazole ring’s aromaticity and steric effects .
Toxicity and Handling
Pharmaceutical Relevance
2-(Bromomethyl)-4-methylpyrimidine serves as a precursor in synthesizing nicotinic acetylcholine receptor ligands (e.g., TC-1698 and TC-1709), which exhibit sub-nanomolar binding affinities (Ki = 0.78–2.5 nM) .
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